N-(5-fluoropyridin-3-yl)acetamide
Description
Structure
3D Structure
Properties
IUPAC Name |
N-(5-fluoropyridin-3-yl)acetamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H7FN2O/c1-5(11)10-7-2-6(8)3-9-4-7/h2-4H,1H3,(H,10,11) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DHAGTFNOSBKTRG-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)NC1=CC(=CN=C1)F | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H7FN2O | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
154.14 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthetic Methodologies for N 5 Fluoropyridin 3 Yl Acetamide and Its Analogues
General Strategies for the Formation of the Acetamide (B32628) Linkage
The formation of an acetamide bond is a fundamental transformation in organic synthesis. The most common method involves the reaction of an amine with an acetylating agent.
Acyl Halides and Anhydrides: The reaction of an amine with acetyl chloride or acetic anhydride (B1165640) is a straightforward and widely used method. These reactions are typically fast and efficient, often performed in the presence of a base to neutralize the acidic byproduct.
Carboxylic Acid Coupling: Direct coupling of a carboxylic acid with an amine to form an amide requires the use of a coupling reagent to activate the carboxylic acid. Common coupling reagents include carbodiimides like dicyclohexylcarbodiimide (B1669883) (DCC) and 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDC), often used in conjunction with additives such as 1-hydroxybenzotriazole (B26582) (HOBt) or 1-hydroxy-7-azabenzotriazole (B21763) (HOAt) to improve efficiency and reduce side reactions.
Catalytic Methods: More recent advancements have focused on catalytic methods for amide bond formation. Boronic acids and various metal complexes have been developed to facilitate these reactions under milder conditions. numberanalytics.com
Reaction Condition Optimization: The success of acetamide formation can be highly dependent on the reaction conditions. Key parameters that are often optimized include:
Solvent: Polar aprotic solvents such as dimethylformamide (DMF), dimethyl sulfoxide (B87167) (DMSO), and dichloromethane (B109758) (DCM) are frequently used to dissolve the reactants and stabilize charged intermediates. numberanalytics.com
Temperature: While higher temperatures can increase the reaction rate, they may also lead to undesirable side products. The optimal temperature is therefore a balance between reaction speed and selectivity. numberanalytics.com
Novel Synthetic Approaches: Emerging techniques in organic synthesis are also being applied to acetamide formation. Electrosynthesis and photocatalysis are being explored as greener and more efficient alternatives to traditional methods. researchgate.net For example, electrosynthetic techniques can achieve high selectivity for acetamide by controlling the generation of reactive intermediates on an electrode surface. researchgate.net
Approaches to Synthesize Fluorinated Pyridine (B92270) Building Blocks
The synthesis of fluorinated pyridine rings is a critical first step in the preparation of N-(5-fluoropyridin-3-yl)acetamide and its analogues. A variety of methods have been developed to introduce fluorine atoms into the pyridine scaffold.
Rhodium(III)-Catalyzed C-H Functionalization: A one-step method for preparing 3-fluoropyridines involves the Rh(III)-catalyzed C-H functionalization of α-fluoro-α,β-unsaturated oximes with alkynes. nih.govijpsonline.com This approach allows for the construction of multi-substituted 3-fluoropyridines from readily available starting materials. nih.gov The choice of solvent is crucial to prevent the displacement of the fluorine atom. nih.gov
Synthesis from β-Dicarbonyl Compounds: Fluorinated bicyclic pyridine compounds can be synthesized in a single step from β-dicarbonyl compounds like ethyl 4,4,4-trifluoro-3-oxobutanoate or hexafluoropentane-2,4-dione, which react with heterocyclic ketene (B1206846) aminals. sioc-journal.cn
Halofluorination and Related Reactions: Halofluorination of cyclic olefins using reagents like N-halosuccinimides and a nucleophilic fluorine source (e.g., Et3N·3HF or HF-pyridine) provides vicinal halofluorides. beilstein-journals.org These intermediates can be further transformed into various fluorinated building blocks. beilstein-journals.org
Introduction of Difluoromethyl Groups: A notable strategy for the site-selective introduction of a difluoromethyl group into pyridines involves the temporary dearomatization of the pyridine ring. uni-muenster.de The resulting activated intermediates can then react with a difluoromethylating agent. uni-muenster.de
Derivatization from 5-Fluoropyridin-3-amine Precursors
A direct and common route to this compound involves the use of 5-fluoropyridin-3-amine as a key precursor.
The synthesis of 3-amino-5-fluoropyridine (B1296810) can be achieved through the hydrogenation of 3-amino-2,4,6-tribromo-5-fluoropyridine using a palladium on carbon (Pd-C) catalyst. chemicalbook.com Once the 5-fluoropyridin-3-amine is obtained, the acetamide group can be introduced via standard acylation methods, such as reaction with acetyl chloride or acetic anhydride in the presence of a suitable base.
Biocatalytic approaches have also been explored for the synthesis of chiral amines, including 1-(5-fluoropyridin-3-yl)ethan-1-amine, which can then be derivatized to the corresponding acetamide. uniovi.es
Multi-Step Synthesis of Complex Scaffolds Incorporating N-(Fluoropyridin-yl)acetamide Moieties
The N-(fluoropyridin-yl)acetamide moiety is a key component in a variety of complex heterocyclic systems that are of interest in medicinal chemistry.
The imidazo[2,1-b]thiazole (B1210989) scaffold is a privileged structure in drug discovery. The synthesis of derivatives incorporating the N-(fluoropyridin-yl)acetamide group has been reported. nih.govmdpi.com A general route involves the preparation of a 2-(imidazo[2,1-b]thiazol-3-yl)acetic acid intermediate, which is then coupled with a substituted aminopyridine.
For instance, 2-(6-(4-chlorophenyl)imidazo[2,1-b]thiazol-3-yl)-N-(6-fluoropyridin-3-yl)acetamide was synthesized with a 74% yield. nih.gov The synthesis starts from the reaction of an appropriately substituted 2-bromoacetophenone (B140003) with ethyl 2-(2-aminothiazol-4-yl)acetate to form the imidazo[2,1-b]thiazole core, followed by hydrolysis of the ester to the carboxylic acid. mdpi.com The final step is an amide coupling reaction with the desired aminopyridine. mdpi.com
Table 1: Examples of Synthesized N-(Fluoropyridin-3-yl)imidazo[2,1-b]thiazole Derivatives
| Compound ID | R Group | Yield (%) | Melting Point (°C) | Reference |
|---|---|---|---|---|
| 5e | H | 77 | 98-100 | mdpi.com |
| 5g | 4-Cl | 74 | 211-213 | nih.gov |
Data sourced from Molecules, 2016, 21(11), 1543.
Oxazolidinones are an important class of antibacterial agents. The incorporation of a fluoropyridinyl-acetamide moiety has been explored to develop new analogues.
A series of novel 3-(5-fluoropyridine-3-yl)-2-oxazolidinone derivatives have been synthesized. mdpi.comnih.gov The synthetic route typically begins with the construction of the core oxazolidinone ring system, followed by the introduction of the N-(fluoropyridin-yl)acetamide group. nih.gov In one approach, a key intermediate, (S)-N-((3-(6-(4-(2-chloropyrimidin-4-yl)piperazin-1-yl)-5-fluoropyridin-3-yl)-2-oxooxazolidin-5-yl)methyl)acetamide, was synthesized and subsequently modified. mdpi.comnih.gov The synthesis involved the reaction of a piperazine-substituted fluoropyridine with an oxazolidinone precursor. mdpi.com
Table 2: Yields and Melting Points of Selected (S)-N-((3-(5-fluoro-6-(4-(2-(substituted)pyrimidin-4-yl)piperazin-1-yl)pyridin-3-yl)-2-oxooxazolidin-5-yl)methyl)acetamide Derivatives
| Compound ID | R Group | Yield (%) | Melting Point (°C) | Reference |
|---|---|---|---|---|
| 6a | methylamino | 40.5 | 193.3-195.1 | mdpi.com |
| 6c | (2,2-difluoroethyl)amino | 66.7 | 228.1-231.2 | mdpi.com |
| 6f | 4-methylpiperidin-1-yl | 64.4 | 198.1-200.5 | mdpi.com |
Data sourced from Molecules, 2023, 28(11), 4267.
The pyridazinoindole scaffold is another heterocyclic system that has been functionalized with fluoropyridinyl-acetamide groups to create potent biologically active molecules.
A notable example is the synthesis of 7-chloro-N,N,5-trimethyl-4-oxo-3-(6-fluoropyridin-2-yl)-3,5-dihydro-4H-pyridazino[4,5-b]indole-1-acetamide. nih.govnih.gov A facile, four-step synthesis was developed starting from commercially available materials. nih.govnih.gov This work also led to the development of related analogues for applications in molecular imaging. nih.gov The synthetic strategy involved the construction of the pyridazinoindole core followed by the introduction of the fluoropyridinyl group at the N3 position. nih.govsnmjournals.org
Quinazoline-Piperazine Conjugates
The synthesis of novel N-aryl-4-[6-(2-fluoropyridin-3-yl)quinazolin-2-yl]-piperazine-1-carboxamide or -carbothioamide derivatives has been accomplished through a multi-step process. researchgate.net The key steps involve the cyclization of 5-bromo-2-fluorobenzaldehyde (B134332) with guanidine (B92328) carbonate, followed by treatment with isoamylnitrite and diiodomethane (B129776) to yield 6-bromo-2-iodoquinazoline. researchgate.net This intermediate is then reacted with piperazine (B1678402) and subsequently with (2-fluoropyridin-3-yl)boronic acid via a Suzuki coupling reaction, catalyzed by Pd(PPh3)2Cl2, to form 6-(2-fluoropyridin-3-yl)-2-(piperazin-1-yl)quinazoline. researchgate.net The final step involves the reaction of this product with various substituted arylisocyanates and arylisothiocyanates to produce the target compounds. researchgate.net
In a related synthetic strategy, novel quinazoline-piperazine hybrids have been synthesized with the goal of developing new antimicrobial agents. ijpras.com These efforts have resulted in compounds with promising antibacterial and antifungal properties. ijpras.com The synthesis of 3-(5-fluoropyridin-3-yl)-2-oxazolidinone derivatives containing a pyrimidine (B1678525) substituted piperazine has also been reported, with some of these compounds exhibiting potent antibacterial activity against gram-positive bacteria. nih.govnih.gov
The development of piperazine-based compounds for various therapeutic applications is an active area of research. mdpi.com For instance, piperazine derivatives have been conjugated to humanized ferritin for the delivery of siRNA in cancer cells. nih.gov Additionally, novel N-pyridinyl-2-(6-phenylimidazo[2,1-b]thiazol-3-yl)acetamide derivatives have been synthesized and evaluated for their cytotoxic activity. mdpi.comresearchgate.net
Radiochemical Synthesis for Molecular Imaging Probes, e.g., with Fluorine-18
Fluorine-18 is a widely utilized radionuclide in positron emission tomography (PET) due to its favorable characteristics, including a half-life of 109.8 minutes and low positron energy. researchgate.netnih.gov The synthesis of ¹⁸F-labeled molecular probes can be achieved through several methods, including nucleophilic and electrophilic fluorination. researchgate.netnih.gov
A common strategy for producing ¹⁸F-labeled radiopharmaceuticals is through nucleophilic substitution reactions. This involves reacting [¹⁸F]fluoride with a precursor molecule containing a suitable leaving group. nih.govnih.gov To enhance the nucleophilicity of the [¹⁸F]fluoride, it is often treated with a phase-transfer catalyst, such as Kryptofix 2.2.2 (K₂₂₂), in the presence of a base like potassium carbonate. nih.gov
One example is the synthesis of [¹⁸F]FPyBrA (2-bromo-N-[3-(2-[¹⁸F]fluoropyridin-3-yloxy)propyl]acetamide), a prosthetic group used for labeling oligonucleotides. acs.orgacs.org This multi-step synthesis involves the radiofluorination of a pyridinyl precursor, followed by deprotection and condensation with 2-bromoacetyl bromide. acs.org The entire process, including purification, can be completed in approximately 140-160 minutes. acs.org
The development of ¹⁸F-labeled PET tracers is crucial for imaging various biological targets. For instance, ¹⁸F-labeled ligands have been developed for imaging O-GlcNAcase (OGA) in the brain and for targeting cyclooxygenase-1 (COX-1). researchgate.net The synthesis of these complex molecules often requires multi-step procedures and careful optimization of reaction conditions to achieve good radiochemical yields and high molar activity. nih.govresearchgate.net
Analytical Techniques for Compound Characterization in Synthesis
A variety of analytical techniques are employed to confirm the structure and purity of synthesized compounds, including this compound and its analogues.
Table 1: Analytical Techniques for Compound Characterization
| Analytical Technique | Application | References |
| Nuclear Magnetic Resonance (NMR) Spectroscopy | Used to determine the chemical structure of the synthesized compounds. Both ¹H NMR and ¹³C NMR are commonly employed. | researchgate.netijpras.commdpi.comthieme-connect.comresearchgate.net |
| Mass Spectrometry (MS) | Confirms the molecular weight of the synthesized compounds and provides information about their fragmentation patterns. Techniques like LC-MS and Q-TOF are frequently used. | researchgate.netijpras.commdpi.comthieme-connect.comresearchgate.net |
| Infrared (IR) Spectroscopy | Identifies the functional groups present in the synthesized molecules. | researchgate.netijpras.comresearchgate.net |
| High-Performance Liquid Chromatography (HPLC) | Used to determine the purity of the synthesized compounds and to purify them from reaction mixtures. | researchgate.netthieme-connect.comacs.org |
| Elemental Analysis | Determines the elemental composition of the synthesized compounds, providing further confirmation of their structure. | researchgate.net |
| Melting Point | A physical property used to characterize the purity of a solid compound. | ijpras.commdpi.com |
| Thin-Layer Chromatography (TLC) | Used to monitor the progress of chemical reactions and to assess the purity of the products. | ijpras.com |
These techniques are essential for ensuring the identity and quality of the synthesized compounds. For example, in the synthesis of N-aryl-4-[6-(2-fluoropyridin-3-yl)quinazolin-2-yl]-piperazine-1-carboxamide derivatives, the chemical structures were confirmed using LC-MS, ¹H NMR, ¹³C NMR, IR, and mass spectra, as well as elemental analysis. researchgate.net Similarly, the characterization of novel N-pyridinyl-2-(6-phenylimidazo[2,1-b]thiazol-3-yl)acetamide derivatives involved the use of ¹H-NMR, ¹³C-NMR, and mass spectrometry. mdpi.com The purity of 1-(3-((6-fluoropyridin-3-yl)oxy)propyl)piperazine derivatives was confirmed by HPLC, in addition to structure confirmation by MS and NMR. thieme-connect.com
Structural Diversity and Chemical Modifications of N 5 Fluoropyridin 3 Yl Acetamide Analogues
Exploration of Substituent Effects on the Pyridine (B92270) Ring System
The electronic and steric properties of the pyridine ring are critical determinants of a molecule's interaction with biological targets. The fluorine atom at the 5-position of the pyridine ring in the parent compound, N-(5-fluoropyridin-3-yl)acetamide, significantly influences the ring's electron distribution. Modifications to this ring system have been a key area of research to fine-tune the activity of its derivatives.
In a notable example, a series of 3-(5-fluoropyridin-3-yl)-2-oxazolidinone derivatives were synthesized to explore the impact of substituents at other positions of the pyridine ring. nih.gov The introduction of a pyrimidine-substituted piperazine (B1678402) moiety at the 6-position of the pyridine ring was investigated. The study revealed that the nature of the substituent on the pyrimidine (B1678525) ring had a significant impact on the antibacterial activity of the compounds. For instance, compounds with a chlorine atom on the pyrimidine ring exhibited potent antibacterial activity. nih.gov
The position of substituents on the pyridine ring is crucial. For example, comparing N-(5-bromopyridin-3-yl)acetamide with its isomer N-(5-bromopyridin-2-yl)acetamide reveals that this positional isomerism alters the electronic distribution and hydrogen bonding capabilities of the molecule. Generally, the introduction of electron-withdrawing groups on the pyridine ring can affect the molecule's stability and reactivity in various chemical environments.
The following table summarizes the effect of various substituents on the pyridine ring of this compound analogues and their observed impact on activity.
| Parent Scaffold | Position of Substitution | Substituent | Observed Effect on Activity | Reference |
| 3-(5-fluoropyridin-3-yl)-2-oxazolidinone | 6 | 4-(2-chloropyrimidin-4-yl)piperazin-1-yl | Enhanced antibacterial activity | nih.gov |
| 3-(5-fluoropyridin-3-yl)-2-oxazolidinone | 6 | 4-(pyrimidin-2-yl)piperazin-1-yl | Moderate antibacterial activity | nih.gov |
| N-pyridinyl-2-(6-phenylimidazo[2,1-b]thiazol-3-yl)acetamide | 6 (on pyridine) | 4-methylpiperazin-1-yl | Varied cytotoxic activity | researchgate.net |
| N-pyridinyl-2-(6-phenylimidazo[2,1-b]thiazol-3-yl)acetamide | 6 (on pyridine) | 4-(4-methoxybenzyl)piperazin-1-yl | Potent inhibitor against MDA-MB-231 cell line | researchgate.net |
Modifications of the Acetamide (B32628) Side Chain
The acetamide side chain of this compound offers another avenue for structural modification to modulate biological activity. Changes to this part of the molecule can influence factors such as solubility, metabolic stability, and binding interactions with target proteins.
Research into related structures has shown that replacing the acetamide group with other functionalities can lead to significant changes in biological activity. For example, in a series of N-pyridinyl-2-(6-phenylimidazo[2,1-b]thiazol-3-yl)acetamide derivatives, modifications were made to the group attached to the acetamide nitrogen. mdpi.com The nature of the substituent on the pyridine ring, which is attached to the acetamide nitrogen, was found to be important for cytotoxic activity. For instance, compounds bearing a 6-fluoropyridin-3-yl group showed different activity profiles compared to those with a 6-chloropyridin-3-yl or 6-methoxypyridin-3-yl group. mdpi.com
In other studies, the acetamide linker itself has been altered. For example, the synthesis of thioacetamide-triazoles, where the oxygen atom of the acetamide is replaced by sulfur, demonstrates a significant modification of the core structure. jst.go.jp Such changes can impact the electronic properties and hydrogen bonding capacity of the side chain.
The table below illustrates various modifications to the acetamide side chain and their reported outcomes.
| Core Structure | Side Chain Modification | Resulting Compound Class | Observed Activity | Reference |
| N-(pyridin-3-yl)acetamide | Replacement of acetamide with a larger heterocyclic system | N-Pyridinyl-2-(6-phenylimidazo[2,1-b]thiazol-3-yl)acetamides | Varied cytotoxic activities depending on substitution | mdpi.com |
| N-(pyridin-3-yl)acetamide | Bioisosteric replacement of the amide bond | 3-(Pyridine-3-yl)-2-oxazolidinones | Antibacterial agents | researchgate.netnih.gov |
| N-(aryl)acetamide | Replacement of acetamide oxygen with sulfur | Thioacetamide-triazoles | Potential antibacterial agents | jst.go.jp |
| N-(pyridin-2-yl)acetamide | Difluoromethylation of the amide nitrogen | N-difluoromethyl-2-pyridones | Potentially improved binding affinity | unibo.it |
Integration into Diverse Heterocyclic Systems (e.g., pyrazolopyrimidines, triazoles)
A powerful strategy to expand the chemical space of this compound analogues is to integrate this scaffold into more complex heterocyclic systems. This approach can lead to novel compounds with significantly different shapes, rigidities, and biological activities.
Pyrazolopyrimidines: The N-(5-fluoropyridin-3-yl) moiety has been incorporated into pyrazolopyrimidine systems. For instance, synthetic studies have led to the creation of N-(6-(2-(dimethylamino)ethoxy)-5-fluoropyridin-3-yl)-2-(4-fluorophenyl)-5-(trifluoromethyl)pyrazolo[1,5-α]pyrimidin-7-amine. researchgate.net Such complex molecules are often investigated for their potential as inhibitors of specific enzymes, like ATP synthase in Mycobacterium tuberculosis. researchgate.net The synthesis of these compounds can be challenging, with the potential for different regioisomers to be formed depending on the reaction conditions. researchgate.net In other work, focused library synthesis of 5,6,7-substituted pyrazolopyrimidines has led to the discovery of potent ligands for the translocator protein (TSPO), which is a target for cancer imaging. acs.org
Triazoles: The integration of the this compound scaffold with triazole rings has also been explored. Triazoles are known to be metabolically stable and can act as hydrogen bond acceptors, making them attractive components in medicinal chemistry. beilstein-journals.orgacs.org Syntheses of 1,2,4-triazole (B32235) derivatives bearing a pyridyl substituent have been reported, highlighting the versatility of this approach. nih.govdergipark.org.tr For example, N-arylated 5-aryl-1,2,4-triazole-coupled acetamides have been synthesized as potential anti-cancer agents. nih.gov
The following table provides examples of this compound analogues integrated into other heterocyclic systems.
| Integrated Heterocyclic System | Example Compound Structure/Class | Therapeutic Area/Target | Reference |
| Pyrazolopyrimidine | N-(6-(2-(dimethylamino)ethoxy)-5-fluoropyridin-3-yl)-2-(4-fluorophenyl)-5-(trifluoromethyl)pyrazolo[1,5-α]pyrimidin-7-amine | Antitubercular (potential) | researchgate.net |
| Pyrazolopyrimidine | 2-(5,7-diethyl-2-(4-fluorophenyl)pyrazolo[1,5-a]pyrimidin-3-yl)-N-ethyl-N-phenylacetamide | Cancer Imaging (TSPO Ligand) | nih.gov |
| Triazole | 1,2,4-Triazole-coupled acetamides | Anticancer (potential) | nih.gov |
| Oxazolidinone | 3-(5-fluoropyridin-3-yl)-2-oxazolidinone derivatives | Antibacterial | nih.gov |
Combinatorial Chemistry and Library Design for Enhanced Chemical Space Exploration
To efficiently explore the vast chemical space around the this compound scaffold, combinatorial chemistry and library design principles are employed. rsc.org These approaches allow for the systematic and rapid synthesis of a large number of related compounds, which can then be screened for desired biological activities.
The design of a combinatorial library often starts with a core scaffold, such as this compound, and then various building blocks are attached at different points of diversity. rsc.org For example, a library could be designed by varying the substituents on the pyridine ring, modifying the acetamide side chain, or introducing different heterocyclic systems.
While a specific combinatorial library for this compound is not extensively documented in the public literature, the principles of such an approach are well-established. For instance, a focused library synthesis of pyrazolopyrimidines, which can incorporate the N-(5-fluoropyridin-3-yl) moiety, has been successfully used to identify potent TSPO ligands. acs.org This demonstrates the power of library-based approaches in discovering novel and active compounds.
The general workflow for designing a combinatorial library based on the this compound scaffold would involve:
Scaffold Selection: this compound is chosen as the core structure.
Identification of Diversity Points: Key positions for modification are identified, such as the 2, 4, and 6-positions of the pyridine ring and the acetamide side chain.
Building Block Selection: A diverse set of chemical building blocks (e.g., various amines, carboxylic acids, and heterocyclic precursors) is chosen to be attached at the points of diversity.
Library Synthesis: The library of compounds is synthesized, often using high-throughput parallel synthesis techniques.
Screening and Hit Identification: The library is screened against a biological target, and active compounds ("hits") are identified.
Structure-Activity Relationship (SAR) Analysis: The SAR from the screening results is used to design further, more focused libraries to optimize the activity of the hit compounds.
This systematic approach allows for a more comprehensive exploration of the chemical space around the this compound scaffold, increasing the probability of discovering novel compounds with desired therapeutic properties.
Structure Activity Relationship Sar Studies of N 5 Fluoropyridin 3 Yl Acetamide Derivatives
Identification of Key Pharmacophoric Elements within the Scaffold
The N-(5-fluoropyridin-3-yl)acetamide scaffold serves as a crucial foundation for the development of various biologically active agents. A pharmacophore model, generated from active compounds, helps identify the essential structural features required for interaction with biological targets. jst.go.jp For derivatives of this scaffold, key pharmacophoric elements often include the pyridine (B92270) ring, the acetamide (B32628) linker, and the terminal functional groups.
The pyridine ring itself is a key component, with the nitrogen atom and the fluorine substituent playing significant roles in modulating the electronic properties and binding interactions of the molecule. The acetamide linker provides a critical spacing and orientation for the terminal substituents to interact with their target binding sites. In many derivatives, the amide NH group can act as a hydrogen bond donor, a feature that can be crucial for activity. wustl.edu
In a series of 3-(5-fluoropyridine-3-yl)-2-oxazolidinone derivatives with antibacterial activity, the core scaffold, including the fluorinated pyridine and the oxazolidinone ring system, was identified as essential for their mechanism of action. nih.gov The optimization of these molecules often involves modifications at the terminal ends of the scaffold while retaining the core pharmacophoric elements. nih.govnih.gov
Impact of Fluorine Substitution Pattern on Biological Potency and Selectivity (e.g., 5-fluoro vs. 6-fluoro positions)
The position of the fluorine atom on the pyridine ring has a profound impact on the biological activity of N-pyridinylacetamide derivatives. The high electronegativity and small size of fluorine allow it to modulate the electronic properties of the aromatic ring and influence intermolecular interactions such as hydrogen bonding. nih.gov
The influence of fluorine substitution is also critical in the context of metabolism. For example, in fluorinated norepinephrines, the position of the fluorine atom dictates the site of enzymatic O-methylation. nih.gov Specifically, 5-fluoronorepinephrine showed a much greater preference for para-O-methylation compared to 6-fluoronorepinephrine, highlighting the importance of the fluorine position in directing metabolic pathways. nih.gov This principle can be extrapolated to the N-(fluoropyridin-3-yl)acetamide series, where the position of the fluorine could influence metabolic stability and pharmacokinetic properties.
| Compound Analogue | Fluorine Position | Observed Effect |
| N-(6-fluoropyridin-3-yl ) acetamide derivative | 6-position | Displayed cytotoxic activity in a series of imidazo[2,1-b]thiazole (B1210989) acetamides. mdpi.com |
| 5-fluoro norepinephrine | 5-position | Showed a high preference for para-O-methylation by COMT. nih.gov |
| 6-fluoro norepinephrine | 6-position | Exhibited a lower preference for para-O-methylation compared to the 5-fluoro isomer. nih.gov |
Influence of Linker Architectures and Terminal Substituents on Activity Profiles
The nature of the linker connecting the N-(5-fluoropyridin-3-yl) core to terminal substituents, as well as the identity of these substituents, are pivotal in defining the activity profiles of these derivatives.
In a series of antibacterial 3-(5-fluoropyridin-3-yl)-2-oxazolidinone derivatives, the linker and terminal substituents were extensively modified to optimize potency. nih.govnih.gov For example, introducing a piperazine (B1678402) linker between the fluoropyridine core and a terminal pyrimidine (B1678525) ring led to compounds with significant antibacterial activity. nih.gov Further modifications of the terminal pyrimidine with different amine substituents resulted in a range of activities, with some compounds showing an 8-fold stronger inhibitory effect than the commercial antibiotic linezolid. nih.gov
The following table summarizes the structure-activity relationships for a series of 3-(5-fluoro-6-(4-(substituted)piperazin-1-yl)pyridin-3-yl)-2-oxooxazolidin-5-yl)methyl)acetamide derivatives against Staphylococcus aureus (ATCC 29213).
| Compound | Terminal Substituent (at piperazine) | MIC (µg/mL) |
| 7a | 2-chloropyrimidin-4-yl | 1 |
| 7b | 2-methoxypyrimidin-4-yl | 1 |
| 7j | 5-bromopyrimidin-2-yl | 0.25 |
| Linezolid | - | 2 |
| Data derived from a study on antibacterial 3-(5-fluoropyridine-3-yl)-2-oxazolidinone derivatives. nih.gov |
Similarly, in another study, the introduction of various acyl groups to the piperazine linker in a similar scaffold demonstrated that these terminal substituents significantly influence antibacterial activity. nih.gov Compounds with a 3-phenylpropanoyl or a cyclopropanecarbonyl group at the terminal end exhibited strong antibacterial effects. nih.gov
Studies on thioacetamide-triazole derivatives also underscore the importance of the linker. While substitutions on the aryl ring were generally well-tolerated, modifications to the central thioacetamide (B46855) linker were more sensitive. For instance, introducing a methyl branch to the thioacetamide linker led to a significant decrease in antibacterial activity. wustl.edu
Enantiomeric Specificity and Stereochemical Contributions to Activity
Stereochemistry plays a critical role in the biological activity of many pharmaceutical compounds, and derivatives of this compound are no exception. The specific three-dimensional arrangement of atoms in a molecule can lead to significant differences in binding affinity and efficacy between enantiomers.
In the development of dual p38α MAPK/PDE-4 inhibitors, it was found that for 2-(methylsulfinyl) derivatives, one enantiomer was 2- to 4-fold more potent than the other. acs.org X-ray analysis confirmed the (R)-configuration for the more active enantiomer. acs.org Although this study was not on the this compound scaffold directly, it highlights the general principle that enantiomeric specificity is a key factor to consider in drug design.
For derivatives of this compound that contain chiral centers, it is highly probable that the biological activity will reside predominantly in one enantiomer. This is because biological targets, such as enzymes and receptors, are themselves chiral and will interact differently with the two enantiomers of a chiral drug. Therefore, the synthesis and testing of single enantiomers are often necessary to fully characterize the SAR and to develop a more potent and selective therapeutic agent. google.com
For example, in the case of antibacterial 3-(5-fluoropyridin-3-yl)-2-oxazolidinone derivatives, the synthesis starts from a chiral precursor, leading to the formation of a single enantiomer. nih.govnih.gov This stereochemical control is crucial for ensuring the desired pharmacological activity, as the opposite enantiomer would likely have a different, and possibly undesirable, activity profile.
Biological Activities of N 5 Fluoropyridin 3 Yl Acetamide Derivatives
Enzyme Inhibition Potentials
The structural motif of N-(5-fluoropyridin-3-yl)acetamide serves as a versatile scaffold for the design of potent and selective enzyme inhibitors. Researchers have successfully modified this core structure to target a range of enzymes implicated in diseases such as cancer, inflammatory disorders, and neurodegenerative conditions.
Kinase Inhibition (e.g., p38α MAPK, LRRK2)
p38α Mitogen-Activated Protein Kinase (MAPK) Inhibition: Certain derivatives have been investigated for their potential to dually inhibit p38α MAPK and phosphodiesterase 4 (PDE4), which could synergistically reduce the inflammatory response. acs.org This dual-inhibition strategy is explored for its therapeutic potential in TNFα-related diseases. acs.org
Leucine-rich Repeat Kinase 2 (LRRK2) Inhibition: LRRK2 is a key target in Parkinson's disease research. nih.gov A novel LRRK2 inhibitor, PF-06447475, has demonstrated low nanomolar affinity for LRRK2 in both cellular and tissue-based assays. nih.gov Another inhibitor, FL090, has been shown to reduce the kinase activity of LRRK2 and rescue dopaminergic neurons in animal models of Parkinson's disease. nih.gov
Isocitrate Dehydrogenase-1 (IDH1) Inhibition
A notable derivative, Ivosidenib (AG-120), which contains the this compound moiety, is a potent inhibitor of the mutant isocitrate dehydrogenase-1 (IDH1) enzyme. nih.govebi.ac.ukebi.ac.uk This enzyme is frequently mutated in certain cancers, including acute myeloid leukemia (AML). nih.govebi.ac.uk Ivosidenib works by blocking the abnormal production of the oncometabolite 2-hydroxyglutarate (2-HG), which in turn promotes the differentiation of malignant cells. ebi.ac.uk It has received FDA approval for the treatment of relapsed or refractory AML in adult patients with a susceptible IDH1 mutation. nih.govebi.ac.uktapi.com
Table 1: Ivosidenib - A Mutant IDH1 Inhibitor
| Compound | Target Enzyme | Disease Indication | Mechanism of Action |
|---|
Phosphodiesterase 4 (PDE4) Inhibition
Phosphodiesterase 4 (PDE4) is a key enzyme in the inflammatory process, and its inhibition leads to an increase in intracellular cyclic adenosine (B11128) monophosphate (cAMP), which has anti-inflammatory effects. nih.govnih.gov Several this compound derivatives have been explored as PDE4 inhibitors for treating inflammatory conditions like chronic obstructive pulmonary disease (COPD) and asthma. nih.govopenrespiratorymedicinejournal.com For instance, N-(3,5-dichloro-pyrid-4-yl)-[1-(4-fluorobenzyl)-5-hydroxy-indole-3-yl]-glyoxylic acid amide (AWD 12-281) has shown anti-inflammatory potential in human cell preparations. openrespiratorymedicinejournal.com Another compound, N-propylacetamide derivative (31b), was identified as a potent PDE4B inhibitor with an IC50 of 7.5 nM and demonstrated in vivo anti-inflammatory activity. rcsb.org
Translocator Protein (TSPO) Ligand Binding
The translocator protein (TSPO) is an 18-kDa protein found on the outer mitochondrial membrane and is overexpressed in various cancers and sites of neuroinflammation. nih.govmdpi.comacs.org This makes it a valuable biomarker and therapeutic target. mdpi.comacs.org Derivatives of this compound have been developed as high-affinity ligands for TSPO, with applications in positron emission tomography (PET) imaging to visualize tumors and inflammation. nih.govsnmjournals.org For example, 7-chloro-N,N,5-trimethyl-4-oxo-3-(6-[18F]fluoropyridin-2-yl)-3,5-dihydro-4H-pyridazino[4,5-b]indole-1-acetamide ([18F]VUIIS8310) has been highlighted as a promising novel PET ligand for imaging gliomas. snmjournals.org Other pyrazolopyrimidine acetamide (B32628) derivatives have also shown picomolar to nanomolar affinity for TSPO. mdpi.com
Table 2: TSPO Ligands Based on this compound Scaffold
| Compound | Target | Application | Key Findings |
|---|---|---|---|
| [18F]VUIIS8310 | Translocator Protein (TSPO) | PET Imaging of Glioma | Showed elevated uptake and specific binding in tumors. snmjournals.org |
| VUIIS1009A and VUIIS1009B | Translocator Protein (TSPO) | PET Imaging of Cancer | Exhibited exceptional binding affinity to TSPO. nih.gov |
L-glutamine:D-fructose-6-phosphate Amidotransferase [GlcN-6-P] Inhibition
L-glutamine:D-fructose-6-phosphate amidotransferase (GFAT) is the rate-limiting enzyme in the hexosamine biosynthetic pathway, which is crucial for the synthesis of glycoproteins, proteoglycans, and other essential macromolecules. genscript.comsemanticscholar.org This enzyme converts fructose-6-phosphate (B1210287) to glucosamine-6-phosphate. drugbank.com Inhibition of GFAT is a promising strategy for developing antimicrobial and antidiabetic agents. researchgate.netnih.gov Molecular docking studies have been performed on novel pyridinyl substituted triazole derivatives to investigate their potential to inhibit this enzyme. researchgate.net
Antimicrobial Activities
In addition to their enzyme-inhibiting properties, derivatives of this compound have demonstrated significant potential as antimicrobial agents.
A series of novel 3-(5-fluoropyridin-3-yl)-2-oxazolidinone derivatives have been synthesized and evaluated for their antibacterial activity. nih.gov These compounds exhibited promising activity against a range of Gram-positive bacteria, including drug-resistant strains. nih.gov Notably, compound 7j from this series showed an eight-fold stronger inhibitory effect than the antibiotic linezolid, with a minimum inhibitory concentration (MIC) of 0.25 µg/mL. nih.gov Further studies on 3-(pyridine-3-yl)-2-oxazolidinone derivatives also revealed strong antibacterial activity against five Gram-positive bacteria. nih.gov Other studies have also reported the synthesis of pyridine (B92270) compounds with broad-spectrum antimicrobial activities. blazingprojects.comblazingprojects.commdpi.comacs.org
Table 3: Antimicrobial Activity of this compound Derivatives
| Compound Class | Bacterial Strains | Activity | Reference |
|---|---|---|---|
| 3-(5-fluoropyridin-3-yl)-2-oxazolidinones | Gram-positive bacteria (including drug-resistant strains) | Compound 7j showed MIC of 0.25 µg/mL, 8-fold stronger than linezolid. nih.gov | nih.gov |
| 3-(pyridine-3-yl)-2-oxazolidinones | Gram-positive bacteria | Compounds 21b, 21d, 21e, and 21f exhibited strong antibacterial activity similar to linezolid. nih.gov | nih.gov |
Antibacterial Efficacy Against Gram-Positive Organisms
A significant area of research has focused on the development of this compound derivatives as antibacterial agents, particularly those belonging to the oxazolidinone class of antibiotics. nih.govdrugbank.com These synthetic compounds are noted for their activity against a range of Gram-positive bacteria, including drug-resistant strains. nih.govnih.gov
One study detailed the synthesis of a series of novel 3-(5-fluoropyridine-3-yl)-2-oxazolidinone derivatives. nih.gov Preliminary screenings confirmed that all synthesized compounds exhibited antibacterial activity against seven drug-sensitive and four drug-resistant Gram-positive bacterial strains. nih.gov Notably, compound 7j demonstrated an eight-fold stronger inhibitory effect than the established antibiotic linezolid, with a minimum inhibitory concentration (MIC) of 0.25 µg/mL. nih.gov
In another study, a series of 3-(pyridine-3-yl)-2-oxazolidinone derivatives were evaluated. nih.gov The introduction of a fluorine atom into the pyridine ring significantly enhanced antibacterial activity. nih.gov Compounds 21b , 21d , and 21f from this series showed potent inhibitory effects against several Gram-positive bacteria, with MIC values comparable to linezolid. nih.gov These compounds were tested against S. aureus, S. pneumoniae, E. faecalis, B. subtilis, and S. xylosus. nih.gov
Antibacterial Activity of this compound Derivatives
| Compound | Target Organism | Activity (MIC, µg/mL) | Reference |
|---|---|---|---|
| Compound 7j | Gram-positive bacteria | 0.25 | nih.gov |
| Compound 21b | S. aureus (ATCC25923) | 2 | nih.gov |
| Compound 21d | S. aureus (ATCC25923) | 1 | nih.gov |
| Compound 21f | S. pneumoniae (ATCC49619) | 2 | nih.gov |
| Compounds 6a-m | Gram-positive bacteria | 2-32 | nih.gov |
Inhibition of Biofilm Formation
Bacterial biofilms present a significant challenge in treating infections due to their inherent resistance to antibiotics. Several this compound derivatives have demonstrated the ability to inhibit the formation of these resilient communities. nih.govnih.gov
In a study evaluating potent 3-(5-fluoropyridine-3-yl)-2-oxazolidinone derivatives, four compounds were selected to assess their effects on biofilm formation by drug-resistant strains. nih.gov The results indicated that all four compounds significantly inhibited biofilm formation, with minimum biofilm inhibitory concentrations (MBICs) as low as 0.5 µg/mL against methicillin-resistant Staphylococcus aureus (MRSA) and vancomycin-resistant Enterococcus (VRE). nih.gov Against linezolid-resistant Staphylococcus aureus (LRSA) and linezolid-resistant Streptococcus pneumoniae (LRSP), the MBICs ranged from 1 to 4 µg/mL. nih.gov
Similarly, another research effort found that 3-(pyridine-3-yl)-2-oxazolidinone derivatives possessed universal antibiofilm activity. nih.gov Compound 21d , in particular, showed a significant, concentration-dependent inhibition of biofilm formation in S. pneumoniae. nih.govresearchgate.net
Biofilm Inhibition by this compound Derivatives
| Compound | Target Organism | Activity (MBIC, µg/mL) | Reference |
|---|---|---|---|
| Four potent derivatives | MRSA, VRE | 0.5 | nih.gov |
| Four potent derivatives | LRSA, LRSP | 1-4 | nih.gov |
| Compound 21d | S. pneumoniae (ATCC 49619) | Concentration-dependent inhibition | nih.govresearchgate.net |
Antifungal Properties
The structural framework of this compound has also been explored for developing antifungal agents. Research into new pyridinyl-substituted triazole derivatives has shown promise in this area. researchgate.net
A study involving the synthesis and evaluation of various 1,2,3-triazole-bis-4-amino-1,2,4-triazole-3-thiones derivatives found them to be potent antimicrobial agents. researchgate.net Specifically, compound 7d from this series demonstrated comparable antibacterial and antifungal activities against all tested microorganisms, highlighting the potential for developing broad-spectrum antimicrobial drugs from this scaffold. researchgate.net Further research has also pointed to the antifungal potential of other heterocyclic derivatives, such as those based on the imidazo[2,1-b]thiazole (B1210989) scaffold. mdpi.com
Antiproliferative Activities against Cancer Cell Lines
Derivatives of this compound have been investigated for their potential as anticancer agents, showing cytotoxic effects against various human cancer cell lines. researchgate.netmdpi.com
One study focused on novel N-pyridinyl-2-(6-phenylimidazo[2,1-b]thiazol-3-yl)acetamide derivatives. mdpi.com Among these, compound 5l (2-(6-(4-chlorophenyl)imidazo[2,1-b]thiazol-3-yl)-N-(6-(4-(4-methoxybenzyl)piperazin-1-yl)pyridin-3-yl)acetamide) was identified as a potential inhibitor against the MDA-MB-231 breast cancer cell line with an IC₅₀ value of 1.4 µM, which was more potent than the reference drug sorafenib (B1663141) (IC₅₀ = 5.2 µM). mdpi.com This compound showed greater selectivity for MDA-MB-231 over the HepG2 liver cancer cell line (IC₅₀ = 22.6 µM). mdpi.com
Another investigation into new colchicine (B1669291) derivatives bearing a tetrahydropyrimidine (B8763341) moiety evaluated their activity against several cancer cell lines, including A549 (lung), MCF-7 (breast), and A375 (melanoma). nih.gov Compound 3g showed potent cytotoxicity against MCF-7 cells with an IC₅₀ of 15.69 µM and also exhibited significant growth inhibition in A375 melanoma cells. nih.gov
Antiproliferative Activity of this compound Derivatives
| Compound | Cancer Cell Line | Activity (IC₅₀, µM) | Reference |
|---|---|---|---|
| Compound 5l | MDA-MB-231 (Breast) | 1.4 | mdpi.com |
| Compound 5l | HepG2 (Liver) | 22.6 | mdpi.com |
| Compound 3g | MCF-7 (Breast) | 15.69 ± 0.39 | nih.gov |
| Compound 3g | A375 (Melanoma) | 10.35 ± 0.56 | nih.gov |
| Pyridine-thiazole compounds 7 and 10 | MCF-7 and HepG2 | 5.36–8.76 | researchgate.net |
Receptor Modulatory Effects
The this compound scaffold has been instrumental in designing ligands that modulate key neurotransmitter receptors, including dopamine (B1211576), serotonin (B10506), and nicotinic acetylcholine (B1216132) receptors, which are implicated in various neuropsychiatric and neurological disorders.
Dopamine/Serotonin Receptors Research has led to the design of novel 1-(3-((6-fluoropyridin-3-yl)oxy)propyl)piperazine derivatives as multi-target agents for dopamine (D₂) and serotonin (5-HT₁ₐ) receptors. researchgate.netthieme-connect.com This multi-target approach is considered a promising strategy for treating conditions like Parkinson's disease by addressing both motor and non-motor symptoms. thieme-connect.comthieme-connect.com
In one study, compounds 7b and 34c emerged as having potent agonistic activities on D₂/D₃/5-HT₁ₐ receptors. researchgate.net Compound 7b displayed EC₅₀ values of 0.9 nM for D₂, 19 nM for D₃, and 2.3 nM for 5-HT₁ₐ receptors. researchgate.net Compound 34c showed EC₅₀ values of 3.3 nM for D₂, 10 nM for D₃, and 1.4 nM for 5-HT₁ₐ receptors, alongside good metabolic stability. researchgate.netthieme-connect.com
Dopamine/Serotonin Receptor Agonist Activity
| Compound | Receptor | Activity (EC₅₀, nM) | Reference |
|---|---|---|---|
| Compound 7b | D₂ | 0.9 | researchgate.net |
| D₃ | 19 | ||
| 5-HT₁ₐ | 2.3 | ||
| Compound 34c | D₂ | 3.3 | researchgate.netthieme-connect.com |
| D₃ | 10 | ||
| 5-HT₁ₐ | 1.4 |
α7 Nicotinic Acetylcholine Receptor The α7 nicotinic acetylcholine receptor (α7 nAChR) is a key target for cognitive disorders and inflammatory diseases. nih.govmdpi.com The this compound structure has been incorporated into molecules designed to modulate this receptor. nih.gov The α7 nAChR can function as both a ligand-gated ion channel and a metabotropic receptor, making it a complex and valuable therapeutic target. nih.govmdpi.com
Derivatives have been developed as potent and selective agonists for the α7 nAChR. nih.gov For example, a medicinal chemistry effort led to the discovery of an α7 nAChR agonist preclinical candidate, SEN78702 (N-[5-(5-fluoropyridin-3-yl)-1H-pyrazol-3-yl]-4-piperidin-1-ylbutyramide). nih.gov Furthermore, research into "silent agonists," which induce receptor desensitization and promote the receptor's metabotropic functions, has identified them as promising anti-inflammatory agents. nih.gov Studies on NS6740 derivatives have shown that specific structural components are crucial for inducing this silent activation, with several compounds strongly desensitizing the α7 nAChR. nih.gov
Anti-inflammatory Effects
Derivatives of this compound have also been evaluated for their anti-inflammatory properties. nih.govgalaxypub.co Chronic inflammatory diseases are often driven by mediators like tumor necrosis factor-alpha (TNF-α) and interleukins. nih.govacs.org
In one study, a series of 3-(indol-5-yl)-indazoles were designed and tested for their anti-inflammatory activity in macrophages. nih.gov Compound 28 from this series was found to inhibit the lipopolysaccharide (LPS)-induced expression of TNF-α and IL-6 with IC₅₀ values of 0.89 µM and 0.53 µM, respectively. nih.gov The study highlighted that a halogen-substituted benzamide (B126) was critical for the anti-inflammatory effect. nih.gov
Another line of research focused on creating dual inhibitors of p38α MAPK and PDE4, two key enzymes in the inflammatory cascade. acs.org This work led to the discovery of CBS-3595 (N-{4-[5-(4-Fluorophenyl)-3-methyl-2-methylsulfanyl-3H-imidazol-4-yl]-pyridin-2-yl}-acetamide), which showed activity against TNFα-related diseases. acs.org
Anti-inflammatory Activity of Derivatives
| Compound | Target | Activity (IC₅₀, µM) | Reference |
|---|---|---|---|
| Compound 28 | TNF-α | 0.89 | nih.gov |
| IL-6 | 0.53 |
Mechanistic Investigations of Biological Action for N 5 Fluoropyridin 3 Yl Acetamide Derivatives
Molecular Docking and Computational Binding Mode Analysis
Molecular docking and computational binding mode analysis are pivotal in understanding the interaction of N-(5-fluoropyridin-3-yl)acetamide derivatives with their biological targets at a molecular level. These in silico methods predict the preferred orientation and binding affinity of a ligand when bound to a receptor or enzyme, providing insights that guide the rational design of more potent and selective compounds.
Similarly, computational analyses have been performed on other classes of derivatives. For example, docking studies of N-(pyridin-3-yl)acetamide derivatives with PIM-1 kinase have helped in understanding their structure-activity relationships (SAR). researchgate.net Although not specific to the 5-fluoro substituted analog, these studies highlight the importance of the pyridine (B92270) nitrogen and the acetamide (B32628) group in forming hydrogen bonds with key amino acid residues in the kinase domain. The predicted binding modes from these computational studies provide a structural basis for the observed biological activities and guide further optimization of these scaffolds.
Interactive Table: Predicted Binding Interactions of this compound Derivatives
| Derivative Class | Target | Key Predicted Interactions | Reference |
|---|---|---|---|
| 3-(5-Fluoropyridine-3-yl)-2-oxazolidinones | Bacterial 50S Ribosome | Hydrogen bonds with A2473 and C2103 nucleotides. | researchgate.net |
In Vitro Biochemical Assays for Target Engagement
In vitro biochemical assays are essential for validating the biological activity of this compound derivatives and quantifying their potency against specific molecular targets. A common application for this class of compounds has been in the development of antibacterial agents.
The antibacterial activity of various this compound derivatives has been evaluated using the microbroth dilution method to determine their minimum inhibitory concentrations (MICs) against a panel of Gram-positive and Gram-negative bacteria. For example, a series of novel 3-(5-fluoropyridine-3-yl)-2-oxazolidinone derivatives demonstrated significant activity against Gram-positive bacteria, including methicillin-resistant Staphylococcus aureus (MRSA). sigmaaldrich.com Some of these derivatives exhibited MIC values as low as 0.25 µg/mL, indicating potent antibacterial activity. sigmaaldrich.com
Beyond antibacterial assays, derivatives of this compound have been evaluated for other therapeutic targets. For instance, N-(pyridin-3-yl)acetamide derivatives have been synthesized and tested for their α-glucosidase inhibitory activity, which is relevant for the management of type 2 diabetes. researchgate.net These assays measure the ability of the compounds to inhibit the enzyme responsible for breaking down complex carbohydrates into glucose.
Interactive Table: In Vitro Antibacterial Activity of this compound Derivatives
| Derivative | Bacterial Strain | MIC (µg/mL) | Reference |
|---|---|---|---|
| (S)-N-((3-(5-fluoro-6-(4-(pyrimidin-2-yl)piperazin-1-yl)pyridin-3-yl)-2-oxooxazolidin-5-yl)methyl)acetamide (7j) | S. aureus ATCC 29213 | 0.25 | sigmaaldrich.com |
| (S)-N-((3-(5-fluoro-6-(4-(pyrimidin-2-yl)piperazin-1-yl)pyridin-3-yl)-2-oxooxazolidin-5-yl)methyl)acetamide (7j) | MRSA ATCC 43300 | 0.5 | sigmaaldrich.com |
| (S)-N-((3-(5-fluoro-6-(4-(5-bromopyrimidin-2-yl)piperazin-1-yl)pyridin-3-yl)-2-oxooxazolidin-5-yl)methyl)acetamide (7d) | S. aureus ATCC 29213 | 1 | sigmaaldrich.com |
Enzyme Kinetics and Mode of Inhibition Studies
Enzyme kinetics studies are performed to understand how a compound inhibits its target enzyme, providing valuable information on its mechanism of action. These studies can determine whether the inhibition is competitive, non-competitive, uncompetitive, or mixed-type, and can quantify the inhibitor's affinity for the enzyme.
For derivatives of this compound, enzyme kinetics have been particularly important in the context of enzyme inhibitors. For example, in a study of novel α-glucosidase inhibitors, kinetic analysis revealed that a potent 2-(2-methyl-1-phenyl-1H-pyrrol-3-yl)-2-oxo-N-(pyridin-3-yl) acetamide derivative acted as a competitive inhibitor. researchgate.net This indicates that the compound binds to the active site of the enzyme, competing with the natural substrate.
Cellular Pathway Perturbation Analysis
Cellular pathway perturbation analysis helps to elucidate the downstream effects of a compound's interaction with its molecular target. This can involve a variety of techniques, from reporter gene assays to global transcriptomic and proteomic analyses, to understand how cellular signaling or metabolic pathways are altered.
For derivatives of this compound, pathway analysis has been suggested in the context of their development as Wnt signaling pathway inhibitors. ontosight.ai The Wnt pathway is crucial in both embryonic development and adult tissue homeostasis, and its dysregulation is implicated in diseases such as cancer. Compounds that modulate this pathway are of significant therapeutic interest.
Furthermore, computational tools like the Kyoto Encyclopedia of Genes and Genomes (KEGG) can be used to map the potential pathways affected by a compound based on its known targets. nih.gov For instance, if a derivative of this compound is found to inhibit a specific kinase, KEGG pathway analysis can reveal the downstream signaling cascades that are likely to be perturbed.
Metabolic Stability Studies
The metabolic stability of a drug candidate is a critical parameter that influences its pharmacokinetic profile, particularly its half-life and bioavailability. In vitro metabolic stability assays, typically using liver microsomes, are routinely conducted during drug discovery to identify metabolically labile sites within a molecule.
Experimental evaluation of the metabolic stability of this compound derivatives has been reported. In a study of 1-(3-((6-fluoropyridin-3-yl)oxy)propyl)piperazine derivatives, the half-life (T1/2) in human, rat, and mouse liver microsomes was determined to assess their metabolic stability. One such derivative, compound 34c , exhibited good metabolic stability with a half-life of 159.7 minutes in human liver microsomes.
Interactive Table: Metabolic Stability of N-(5-fluoropyridin-3-yl)oxy Derivatives
| Compound | Species | T1/2 (min) | Reference |
|---|---|---|---|
| 7b | Human Liver Microsomes | 23.9 | |
| 7b | Rat Liver Microsomes | 11.1 | |
| 7b | Mouse Liver Microsomes | 17.6 | |
| 34c | Human Liver Microsomes | 159.7 | |
| 34c | Rat Liver Microsomes | 110.8 |
| 34c | Mouse Liver Microsomes | 85.5 | |
Computational Chemistry Applications in the Research of N 5 Fluoropyridin 3 Yl Acetamide Analogues
De Novo Drug Design Strategies
De novo drug design strategies are computational methods used to generate novel molecular structures with desired pharmacological properties. These approaches are particularly valuable in the exploration of new chemical spaces around a core scaffold like N-(5-fluoropyridin-3-yl)acetamide. By leveraging computational algorithms, researchers can design new analogues from the ground up, tailored to interact with specific biological targets.
Structure-based design is another key de novo strategy, which relies on the three-dimensional structure of the target protein to guide the design of new ligands. nih.gov For example, in the design of inhibitors for cytochrome P450 1B1, a pyridine (B92270) moiety was introduced into a steroidal scaffold to interact with the heme group of the enzyme. nih.gov Docking simulations can then be used to predict the binding modes and affinities of these newly designed molecules, helping to prioritize candidates for synthesis and biological testing. nih.gov
Computational tools are also employed to design and evaluate libraries of related compounds. For example, a library of pyridine-4-carbohydrazide derivatives was designed and their physicochemical properties, drug-likeness, and bioactivity profiles were predicted using various computational platforms. auctoresonline.org This proactive approach helps to streamline the identification of promising agents and reduce the resources spent on compounds with a low probability of success. auctoresonline.org
Molecular Dynamics Simulations for Ligand-Target Interactions
Molecular dynamics (MD) simulations provide a dynamic view of the interactions between a ligand, such as an this compound analogue, and its biological target. These simulations model the movement of atoms and molecules over time, offering insights into the stability of the ligand-protein complex, the specific interactions that govern binding, and the conformational changes that may occur upon binding. osti.govresearchgate.net
MD simulations have been instrumental in understanding the binding mechanisms of various pyridine derivatives. For instance, simulations of imidazole[1,5-a]pyridine derivatives with the EGFR tyrosine kinase have been used to determine their absolute binding free energies and to observe their atomistic interactions. nih.govbohrium.com These studies can reveal key residues involved in the binding and help to explain the structure-activity relationships observed experimentally. nih.govbohrium.com
In the study of 2-fluoropyridine (B1216828) derivatives, 100 ns molecular dynamics simulations were used to assess the protein-ligand interactions and the deformability of amino acid residues. researchgate.net Such simulations can help to validate docking poses and provide a more realistic picture of the ligand's behavior in the binding pocket. researchgate.net Furthermore, MD simulations can be used to analyze the stability of ligand-receptor complexes, as demonstrated in studies of various pyridine-containing compounds.
The insights gained from MD simulations are crucial for lead optimization. By understanding the key interactions and conformational dynamics, medicinal chemists can make more informed decisions about how to modify a lead compound to improve its potency, selectivity, and pharmacokinetic properties.
Quantitative Structure-Activity Relationship (QSAR) Modeling and Predictive Analytics
Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique that aims to establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity. wikipedia.orgnih.govlongdom.org By identifying the physicochemical properties or molecular descriptors that are most influential for a compound's activity, QSAR models can be used to predict the activity of new, untested compounds. wikipedia.orgnih.gov
In the context of this compound analogues, QSAR can be a powerful tool for guiding the design of more potent compounds. For example, a QSAR study on phosphodiesterase 4D inhibitors formulated an empirical equation that successfully described the relationship between binding affinity and the structural fragments of the inhibitors. nih.gov This equation was then used to predict the binding affinity of new compounds, assisting in the discovery of high-affinity ligands. nih.gov
QSAR models are built using a training set of compounds with known activities. Various statistical methods, such as multiple linear regression and genetic algorithms, are employed to develop the model. researchgate.net The predictive power of the model is then validated using an external test set of compounds. researchgate.net For pyridine-containing arylthiourea derivatives, 3D-QSAR models (CoMFA and CoMSIA) were developed that showed good predictive capability for their biological activity. acs.org
The application of QSAR extends to predicting various properties beyond biological activity, including pharmacokinetic properties (QSPR - Quantitative Structure-Property Relationship). chemmethod.com This predictive capability allows for the early assessment of a compound's drug-likeness, helping to reduce late-stage failures in drug development.
In Silico Prediction of Metabolic Transformations (e.g., using MetaSite)
MetaSite is a widely used computational program that predicts the sites of metabolism mediated by cytochrome P450 (CYP) enzymes, which are a major family of drug-metabolizing enzymes. moldiscovery.comnih.gov The algorithm considers both the recognition between the enzyme and the substrate and the chemical transformations that the enzyme can induce. moldiscovery.com MetaSite has been successfully used to guide the optimization of various drug candidates, including glucokinase activators and MEK inhibitors. nih.gov In one example, the introduction of a 3-fluoropyridine (B146971) moiety was shown to enhance metabolic stability, a strategy that could be applicable to this compound analogues. nih.gov
The prediction of metabolic transformations is not limited to CYP-mediated reactions. Modern in silico tools are expanding to include other metabolic enzymes and pathways, including both phase I and phase II metabolism. moldiscovery.com Some models can predict the likelihood of a molecule being a substrate for specific enzymes and even provide the structures of the most likely metabolites. moldiscovery.commoldiscovery.com
Future Research Directions and Translational Perspectives
Development of Next-Generation Therapeutic Agents
The development of novel therapeutic agents is a cornerstone of modern medicinal chemistry, and the N-(5-fluoropyridin-3-yl)acetamide scaffold is a promising starting point for creating next-generation drugs. The pyridine (B92270) ring is a common feature in many FDA-approved drugs, and its derivatives have shown a wide range of biological activities. nih.govdovepress.com The incorporation of a fluorine atom can enhance metabolic stability, binding affinity, and bioavailability of drug candidates. researchgate.net
Research into acetamide (B32628) derivatives has identified them as key components of various kinase inhibitors. austinpublishinggroup.comajchem-a.comnih.gov For example, derivatives of N-(3-substituted-benzylidene-2-oxoindolin-5-yl)acetamide have been synthesized and evaluated as Src kinase inhibitors. austinpublishinggroup.com Similarly, indirubin-3'-aminooxy-acetamide derivatives have shown potent and selective inhibition of FLT3/D835Y mutants in acute myeloid leukemia. nih.gov Given that both the pyridine and acetamide moieties are present in known kinase inhibitors, future research could focus on modifying the this compound structure to develop potent and selective inhibitors of various kinases implicated in cancer and other diseases.
Table 1: Examples of Acetamide Derivatives as Kinase Inhibitors
| Derivative Class | Target Kinase | Reported Activity (IC50) | Reference |
| N-(3-substitutedbenzylidene-2-oxoindolin-5-yl)acetamide | Src kinase | 3.55 mM (for compound 10) | austinpublishinggroup.com |
| N-(5-nitrothiazol-2-yl)-2-((4-oxo-3,4-dihydroquinazolin-2-yl) thio) acetamide | EGFR kinase | Docking scores suggest high potential | ajchem-a.com |
| indirubin-3'-aminooxy-acetamide | FLT3/D835Y | Potent and selective inhibition | nih.gov |
| imidazole-4-N-acetamide | CDK2/cyclin E | Submicromolar range | nih.gov |
| Thiazolyl N-Benzyl-Substituted Acetamide | c-Src kinase | GI50 of 1.34 µM | chapman.edu |
Advancements in Molecular Imaging Probes for Diagnostic Applications
Molecular imaging, particularly Positron Emission Tomography (PET), is a powerful tool for diagnosing and monitoring diseases at the molecular level. The development of novel PET imaging agents is crucial for advancing this field. Fluorine-18 is a preferred radionuclide for PET due to its favorable physical and nuclear characteristics. acs.orgnih.gov The fluoropyridine moiety is an excellent candidate for introducing 18F into imaging probes. nih.govresearchgate.net
A notable example is [18F]DCFPyL, a PSMA-based PET imaging agent for prostate cancer, which contains a 6-[18F]fluoro-pyridine-3-carbonyl group. aacrjournals.orgmdpi.com This demonstrates the utility of the fluoropyridine scaffold in creating effective PET tracers. Future research could explore the synthesis of [18F]-labeled this compound and its derivatives as potential PET imaging probes for various biological targets. The development of such probes would involve efficient radiolabeling strategies, such as nucleophilic heteroaromatic substitution. nih.govnih.gov
Table 2: Examples of 18F-labeled Fluoropyridine-based PET Imaging Agents
| Imaging Agent | Target | Application | Reference |
| [18F]DCFPyL | Prostate-Specific Membrane Antigen (PSMA) | Prostate Cancer Imaging | aacrjournals.orgmdpi.com |
| [18F]PSMA-1007 | Prostate-Specific Membrane Antigen (PSMA) | Prostate Cancer Imaging | mdpi.com |
| [18F]FPyBrA | Oligonucleotides | Preclinical research | nih.govacs.org |
| [18F]-3-fluoro-4-aminopyridine | Central Nervous System | Myelin Repair Monitoring | google.com |
Strategies for Addressing Antimicrobial Resistance
The rise of antimicrobial resistance is a major global health threat, necessitating the discovery of new antibiotics with novel mechanisms of action. researchgate.net The pyridine scaffold is of special interest in the development of new antibacterial agents due to its ability to improve water solubility in drug molecules. nih.govresearchgate.net Several pyridine derivatives have shown promising activity against multidrug-resistant bacteria, including methicillin-resistant Staphylococcus aureus (MRSA). nih.govresearchgate.net
The presence of a fluorine atom in the pyridine ring can further enhance the antimicrobial potential of these compounds. mdpi.com Therefore, this compound could serve as a lead compound for the development of new antimicrobial agents. Future research would involve the synthesis of a library of derivatives and their screening against a panel of pathogenic bacteria and fungi. mdpi.comijpras.com The imidazo[1,2-a]pyridine (B132010) scaffold, a related heterocyclic system, has also been explored for the development of antibacterial agents, suggesting that modifications of the pyridine ring in this compound could yield potent new drugs. researchgate.net
Exploration of Novel Biological Targets and Therapeutic Areas
Beyond oncology and infectious diseases, the this compound scaffold holds potential for the treatment of a wide range of other conditions. Pyridine and its derivatives have been investigated for their anti-inflammatory, antiviral, and central nervous system (CNS) activities. dovepress.comgoogle.com For instance, certain fluorinated derivatives of 4-aminopyridine (B3432731) are being explored for therapeutic and imaging applications in multiple sclerosis. google.com
The acetamide moiety is also found in compounds with diverse pharmacological properties. The exploration of novel biological targets for this compound derivatives could be guided by computational methods and high-throughput screening against a wide array of receptors, enzymes, and ion channels. This could uncover new therapeutic applications in areas such as neurodegenerative diseases, inflammatory disorders, and viral infections. researchgate.netnih.gov
Integration of Advanced Synthetic Methodologies with Biological Screening Platforms
The efficient discovery and development of new drugs based on the this compound scaffold will be greatly facilitated by the integration of advanced synthetic methodologies with high-throughput screening platforms. nih.gov Modern synthetic techniques such as microwave-assisted synthesis, green chemistry approaches, and photoredox catalysis can accelerate the creation of diverse libraries of this compound derivatives. ijarsct.co.inacs.org These methods often offer higher yields, reduced reaction times, and greater sustainability compared to traditional synthetic routes. ijarsct.co.inmdpi.com
Once synthesized, these compound libraries can be rapidly evaluated using high-throughput screening (HTS) platforms. stanford.edusigmaaldrich.com These platforms allow for the simultaneous testing of thousands of compounds for their biological activity against a specific target. nih.gov The integration of automated synthesis, characterization, and biological screening can create a unified workflow for early-stage drug discovery, significantly shortening the timeline for identifying promising lead compounds. nih.gov A mega-high-throughput screening platform has been developed for screening bead-based libraries of synthetic compounds at an exceptionally high rate. acs.org
Q & A
Basic: What are the recommended synthetic routes and analytical methods for preparing N-(5-fluoropyridin-3-yl)acetamide?
Methodological Answer:
The synthesis typically involves nucleophilic substitution or coupling reactions. For example:
- Step 1: React 5-fluoro-3-aminopyridine with acetyl chloride in anhydrous dichloromethane (DCM) under nitrogen atmosphere.
- Step 2: Use trifluoroacetic acid (TFA) as a catalyst for acetylation at 0°C for 2 hours, followed by neutralization with triethylamine (TEA) .
- Purification: Column chromatography with ethyl acetate/hexane gradients.
- Analytical Validation: Confirm structure via /-NMR (e.g., δ~2.1 ppm for acetamide methyl group) and high-resolution mass spectrometry (HRMS). Thin-layer chromatography (TLC) monitors reaction progress .
Basic: How do the functional groups in this compound influence its reactivity and stability?
Methodological Answer:
- Fluoropyridine Core: The fluorine atom at position 5 enhances electron-withdrawing effects, stabilizing the pyridine ring against electrophilic attacks. This also increases metabolic stability compared to non-fluorinated analogs .
- Acetamide Moiety: The NH group participates in hydrogen bonding, critical for target binding (e.g., enzyme active sites). The acetyl group improves lipophilicity, affecting membrane permeability .
- Key Stability Tests: Perform accelerated degradation studies under acidic (HCl), basic (NaOH), and oxidative (HO) conditions, analyzed via HPLC .
Advanced: How can structure-activity relationship (SAR) studies optimize substituents on this compound for enhanced bioactivity?
Methodological Answer:
- Substituent Screening: Introduce groups at the pyridine C2 or acetamide N-position (e.g., alkyl, aryl, or heterocyclic moieties). For example, shows piperazine-substituted analogs with improved antibacterial activity .
- Biological Assays: Test derivatives against target enzymes (e.g., IDH1 inhibitors) using enzyme-linked immunosorbent assays (ELISA) or bacterial growth inhibition assays.
- Data Interpretation: Compare IC values and ligand efficiency metrics. Use heatmaps to visualize substituent effects on potency .
Advanced: What biophysical techniques are used to study target interactions of this compound?
Methodological Answer:
- Surface Plasmon Resonance (SPR): Immobilize the target protein (e.g., IDH1) on a sensor chip to measure binding kinetics (k/k) and affinity (K) .
- Isothermal Titration Calorimetry (ITC): Quantify thermodynamic parameters (ΔH, ΔS) to distinguish enthalpic vs. entropic binding modes .
- X-ray Crystallography: Co-crystallize the compound with its target to resolve binding conformations (e.g., fluorine’s role in halogen bonding) .
Advanced: How can computational modeling predict the pharmacological profile of this compound derivatives?
Methodological Answer:
- Molecular Docking: Use AutoDock Vina to screen derivatives against crystallographic structures of targets (e.g., IDH1 mutant R132H). Prioritize compounds with docking scores < -7.0 kcal/mol .
- ADMET Prediction: Employ SwissADME to estimate permeability (LogP), solubility (LogS), and cytochrome P450 interactions. Fluorine substitution typically reduces metabolic clearance .
- MD Simulations: Run 100-ns simulations in GROMACS to assess binding stability and conformational dynamics .
Advanced: How should researchers resolve contradictions in reported biological activities of this compound analogs?
Methodological Answer:
- Hypothesis Testing: Compare assay conditions (e.g., pH, buffer composition) that may alter protonation states. For example, fluoropyridines are sensitive to pH-dependent tautomerism .
- Meta-Analysis: Aggregate data from multiple studies (e.g., PubChem BioAssay) and apply statistical tools (ANOVA, principal component analysis) to identify outliers .
- Orthogonal Validation: Re-test disputed compounds in parallel assays (e.g., enzymatic vs. cell-based) to confirm activity .
Advanced: What role does the fluorine atom play in the stability and target interactions of this compound?
Methodological Answer:
- Metabolic Stability: Fluorine reduces oxidative metabolism by cytochrome P450 enzymes, as shown in liver microsome assays (t > 60 min vs. <30 min for non-fluorinated analogs) .
- Target Binding: Fluorine engages in halogen bonds with backbone carbonyls (e.g., IDH1 His315), confirmed by crystallography. Replace fluorine with chlorine or hydrogen to quantify bond strength via ITC .
- Electronic Effects: Density functional theory (DFT) calculations (B3LYP/6-31G*) show fluorine’s electron-withdrawing effect lowers pyridine ring HOMO energy, reducing susceptibility to electrophiles .
Advanced: How do this compound derivatives compare to other pyridine-based acetamides in medicinal chemistry?
Methodological Answer:
- Structural Comparisons: Compare with N-(3-fluorophenyl)acetamide ( ) and N-(pyridin-3-yl)acetamide () using scaffold similarity indices (Tanimoto coefficients >0.85).
- Bioactivity Trends: Fluorine at the pyridine 5-position often improves selectivity over off-target kinases (e.g., EGFR vs. HER2) compared to 3-fluoro or non-fluorinated analogs .
- Synthetic Complexity: 5-Fluoropyridines require regioselective fluorination (e.g., Balz-Schiemann reaction), while 3-fluoro derivatives are more accessible via direct electrophilic substitution .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
